molecular formula C11H11NO3 B14455860 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one CAS No. 69897-67-2

7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one

Cat. No.: B14455860
CAS No.: 69897-67-2
M. Wt: 205.21 g/mol
InChI Key: HLEZOFLYSWAQLO-UHFFFAOYSA-N
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Description

7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one is a compound that features an aminooxy group attached to a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one typically involves the reaction of an aminooxy moiety with a carbonyl group. The reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water .

Industrial Production Methods

Industrial production methods for this compound may involve the use of preactivated NHS-ester, EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or Eei-Aoa (2-(1-ehoxyethylideneaminooxy)acetic acid) to facilitate the synthesis . These methods ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one involves the inhibition of specific enzymes by forming stable oxime bonds with carbonyl groups. This interaction can affect various molecular targets and pathways, including the inhibition of pyridoxal phosphate (PLP)-dependent enzymes . The compound’s ability to form oxime bonds makes it a valuable tool for studying enzyme activity and protein interactions .

Properties

CAS No.

69897-67-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7-aminooxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C11H11NO3/c1-6-5-10(13)14-11-7(2)9(15-12)4-3-8(6)11/h3-5H,12H2,1-2H3

InChI Key

HLEZOFLYSWAQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)ON

Origin of Product

United States

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